molecular formula C13H18O2 B3044934 2-Hydroxy-1-phenylheptan-1-one CAS No. 100568-28-3

2-Hydroxy-1-phenylheptan-1-one

Cat. No.: B3044934
CAS No.: 100568-28-3
M. Wt: 206.28 g/mol
InChI Key: BRTHMFXKGHIZAM-UHFFFAOYSA-N
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Description

2-Hydroxy-1-phenylheptan-1-one is a ketone derivative featuring a hydroxyl group at the second carbon and a phenyl group at the first carbon of a seven-carbon chain (heptane backbone). This structural arrangement positions the hydroxyl group in close proximity to the ketone functionality, which may influence intramolecular interactions, such as hydrogen bonding, and alter physicochemical properties like solubility and reactivity.

Properties

CAS No.

100568-28-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-hydroxy-1-phenylheptan-1-one

InChI

InChI=1S/C13H18O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,12,14H,2-3,5,10H2,1H3

InChI Key

BRTHMFXKGHIZAM-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C1=CC=CC=C1)O

Canonical SMILES

CCCCCC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Chain Length Hydroxyl Position Key Substituents Notable Features
2-Hydroxy-1-phenylheptan-1-one (Target) Heptan 2 None Proximity of -OH to ketone group
7-Hydroxy-1-phenylheptan-1-one (2h, ) Heptan 7 None Terminal -OH, distant from ketone
5-Methoxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one ( ) Heptan 3 (ketone) 4-Hydroxyphenyl (C7), Methoxy (C5) Complex substitution pattern
5-Hydroxy-1-phenylpentan-1-one (2a, ) Pentan 5 None Shorter chain, terminal -OH

Key Observations:

In contrast, 7-Hydroxy-1-phenylheptan-1-one (2h) lacks such interactions due to the distal hydroxyl group . Terminal hydroxyls (e.g., in 2a and 2h) may enhance solubility in polar solvents compared to internal hydroxyls.

Substituent Effects :

  • The compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one ( ) demonstrates how additional functional groups (methoxy, hydroxyphenyl) can introduce steric hindrance and electronic effects, altering reactivity and biological activity.

Hypothetical Physicochemical Properties

Based on analogs:

  • Solubility : The target compound’s internal hydroxyl group may reduce water solubility compared to terminal-hydroxyl analogs (e.g., 2h).
  • Stability : Intramolecular hydrogen bonding could enhance thermal stability but reduce susceptibility to enzymatic degradation.

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